![molecular formula C19H18N2OS B2700445 (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 1006776-93-7](/img/structure/B2700445.png)
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
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Overview
Description
This compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole moiety, which is part of the compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Fluorescent Probes for Hydrazine Detection
Overview: Hydrazine is a highly toxic compound used in rocket fuels, industrial processes, and pharmaceutical synthesis. Developing sensitive and selective detection methods for hydrazine is crucial for safety and environmental monitoring.
Application: Researchers have synthesized a novel near-infrared (NIR) ratiometric fluorescent probe based on hemicyanine and coumarin derivatives. This probe, denoted as “Probe 1,” specifically detects hydrazine under mild conditions. Its key features include:
- Environmental and Biological Science : Applications span environmental monitoring, industrial safety, and biological research .
Antioxidant and Redox Properties
Overview: Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). Understanding the antioxidant properties of compounds aids in drug development and disease prevention.
Application: “(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” exhibits antioxidant activity due to its unique chemical structure. Researchers investigate its potential as a natural antioxidant or as a lead compound for drug development .
Organic Synthesis and Quinone Derivatives
Overview: Quinones are versatile compounds with applications in organic synthesis, materials science, and medicinal chemistry. They participate in redox reactions and serve as building blocks for various functional molecules.
Application: The compound’s quinone moiety, specifically 2,3,5-trimethylbenzo-1,4-quinone, can be utilized in synthetic chemistry. Researchers explore its reactivity, stability, and potential applications in designing new materials or as intermediates in organic transformations .
Histone Deacetylase Inhibitors (Belinostat Analogs)
Overview: Histone deacetylase inhibitors (HDACIs) are promising anticancer agents. They modulate gene expression by altering histone acetylation patterns, leading to cell cycle arrest and apoptosis.
Application: Structurally related to belinostat, “(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” may exhibit HDAC inhibitory activity. Researchers investigate its potential as an epigenetic modulator for cancer therapy .
Computational Chemistry and Molecular Docking Studies
Overview: In silico methods allow researchers to predict molecular properties, interactions, and binding affinities. Computational studies enhance our understanding of compound behavior.
Application: Researchers perform geometry optimization and excited-state property calculations for this compound. Additionally, molecular docking studies explore its interactions with target proteins, providing insights into potential pharmacological applications .
Solid-State Forms and Crystal Engineering
Overview: Solid-state forms of organic compounds impact their physical properties, stability, and bioavailability. Crystal engineering aims to design and manipulate crystalline structures.
Application: Investigating the solid-state forms of “(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” contributes to understanding its polymorphism, solubility, and formulation possibilities. Researchers explore crystalline modifications for drug delivery and material science .
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-11-16-17(12-14(13)2)23-19(21(16)3)20-18(22)10-9-15-7-5-4-6-8-15/h4-12H,1-3H3/b10-9+,20-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYRYQTGAEHFR-HMNUEBLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C=CC3=CC=CC=C3)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)/C=C/C3=CC=CC=C3)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide |
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